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Introduction
Aviglycine hydrochloride (AVG), a competitive inhibitor of ethylene biosynthesis, is a valuable

tool in post-harvest technology and management.[1] By targeting 1-aminocyclopropane-1-

carboxylic acid (ACC) synthase, a key enzyme in the ethylene production pathway, AVG

effectively delays ripening, reduces fruit drop, and extends the storage life of various

climacteric fruits.[1][2] Commercially available as ReTain®, this plant growth regulator offers

significant benefits in maintaining fruit quality from orchard to consumer.[1][3] This document

provides detailed application notes and experimental protocols for the use of aviglycine
hydrochloride in a research and development setting.

Mechanism of Action
Aviglycine hydrochloride acts as a competitive inhibitor of the enzyme ACC synthase.[1] This

enzyme catalyzes the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-

carboxylic acid (ACC), the immediate precursor to ethylene.[1][4] By blocking this rate-limiting

step, AVG significantly reduces the endogenous production of ethylene, a plant hormone

central to the ripening and senescence processes in climacteric fruits.[1][5] It is important to

note that AVG inhibits ethylene production but does not affect the fruit's sensitivity to externally

applied ethylene.[1]
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Signaling Pathway Inhibition
The following diagram illustrates the ethylene biosynthesis pathway and the point of inhibition

by Aviglycine Hydrochloride.

Methionine SAM Synthase S-adenosylmethionine (SAM)

ACC Synthase 1-aminocyclopropane-1-
carboxylic acid (ACC)

ACC Oxidase Ethylene Ripening & Senescence
(e.g., softening, color change)

Aviglycine Hydrochloride (AVG)  Inhibition

Click to download full resolution via product page

Caption: Inhibition of ethylene biosynthesis by Aviglycine Hydrochloride.

Quantitative Data on Aviglycine Hydrochloride
Applications
The following tables summarize the application parameters and effects of aviglycine
hydrochloride across various fruit crops as reported in scientific literature.

Table 1: Pre-Harvest Applications of Aviglycine Hydrochloride
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Crop Cultivar(s)
Application
Rate/Concentr
ation

Application
Timing

Key Effects

Apples 'Gala'
130 mg/L (full-

rate)

3 weeks before

harvest

More effective at

minimizing fruit

drop than half-

rate; delayed fruit

coloration.[6][7]

'Gala'
65 mg/L (half-

rate)

3 weeks before

harvest

Less effective in

minimizing fruit

drop compared

to full-rate.[6][7]

'Golden

Supreme',

'Golden

Delicious'

Not specified Not specified

Delays fruit

maturity and

reduces

preharvest fruit

drop.[6]

'Honeycrisp' 130 mg a.i./L Not specified

Minimized

preharvest fruit

drop and delayed

fruit maturity.[5]

'McIntosh',

'Empire'
Not specified

2 or 4 weeks

before

anticipated first

harvest

Delayed increase

of internal

ethylene

concentration

and starch

degradation.[8]

Pears
'Abbé Fétel',

'Bartlett'
125 ppm

7, 14, or 21 days

before first

commercial

harvest

Delayed ripening

by 5 to 15 days;

reduced ethylene

production and

maintained flesh

firmness.[9][10]
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'Huangguan' 200 mg/L Not specified

Delayed fruit

ripening, reduced

core browning,

and maintained

higher fruit

quality during

storage.[11]

Stone Fruits
Peaches,

Nectarines

50 grams active

ingredient/acre

7 to 10 days

before harvest

Manages harvest

and improves

fruit quality.[12]

[13]

Pineapple 'Tainon 18'

500 mg/L

(double

application)

Beginning Nov. 9

Reduced natural

flowering from

95% to 51.3%.

[14]

'Tainon 18'

250, 375, 500

mg/L (triple

applications)

20-day intervals

starting Nov. 10

Significantly

reduced natural

flowering.[14]

Table 2: Post-Harvest Applications of Aviglycine Hydrochloride
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Crop Cultivar(s)
Application
Method

Concentrati
on

Duration Key Effects

Tomatoes 'Débora' Immersion
500, 1000,

1500 mg/L
5 minutes

Delayed

ripening,

reduced

respiration

rate, and

maintained

firmness,

especially at

1500 mg/L.

[15]

Not specified Not specified 1 mM 10 minutes

Reduced

ethylene

synthesis,

delayed

ripening, and

extended

shelf life.[16]

Peaches 'FlordaPrince' Dip 300 mg/L
120 or 300

seconds

Maintained

firmness

when stored

at 20°C.[17]

Pears 'Bartlett' Dip Not specified Not specified

Partially

retarded flesh

softening.[10]

Experimental Protocols
The following are generalized protocols for the application and evaluation of aviglycine
hydrochloride. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Preparation of Aviglycine Hydrochloride
Solution
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Materials:

Aviglycine hydrochloride (e.g., ReTain® Plant Growth Regulator, which is a water-soluble

powder containing 150g/kg AVG)[13]

Distilled water

Surfactant (e.g., Silwet L-77)[10]

Magnetic stirrer and stir bar

Volumetric flasks and graduated cylinders

Analytical balance

Procedure:

Determine the required concentration: Based on the experimental design (refer to Tables 1

and 2), calculate the mass of aviglycine hydrochloride needed to achieve the desired

concentration in a specific volume of water.

Dissolution: Weigh the calculated amount of aviglycine hydrochloride powder accurately

using an analytical balance.

In a beaker, add a portion of the total required volume of distilled water and the magnetic stir

bar.

While stirring, slowly add the weighed aviglycine hydrochloride powder to the water.

Continue stirring until the powder is completely dissolved. The solubility of AVG

hydrochloride in PBS (pH 7.2) is approximately 10 mg/ml.[18]

Add surfactant: If required for foliar application, add a surfactant at the recommended

concentration (e.g., 0.05% to 0.1% v/v) to the solution and mix thoroughly.[10]

Final volume adjustment: Transfer the solution to a volumetric flask and add distilled water to

reach the final desired volume.
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Storage: Aqueous solutions of AVG hydrochloride are not recommended for storage for more

than one day.[18] Prepare fresh solutions for each application.

Protocol 2: Pre-Harvest Foliar Application
Materials:

Prepared aviglycine hydrochloride solution

Pressurized orchard sprayer or backpack sprayer[6]

Personal protective equipment (PPE) as per the product's safety data sheet

Procedure:

Timing: Apply the solution at the specified time before the anticipated commercial harvest

date (refer to Table 1).

Application:

Ensure the sprayer is properly calibrated to deliver a uniform spray volume.

Spray the solution onto the foliage of the target plants until runoff to ensure thorough

coverage.

For experimental purposes, tag individual branches or trees for treatment and control

groups.

Control Group: For the control group, spray with a solution containing only water and the

surfactant, if used in the treatment group.

Post-application: Monitor the fruit at regular intervals until harvest, recording relevant

parameters.

Protocol 3: Post-Harvest Fruit Immersion
Materials:

Prepared aviglycine hydrochloride solution
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Harvested fruit

Immersion tanks or beakers

Drying racks

Timer

Procedure:

Harvesting: Harvest fruits at a uniform stage of maturity.

Treatment:

Place the harvested fruit in the aviglycine hydrochloride solution, ensuring complete

submersion.

Immerse the fruit for the predetermined duration (refer to Table 2).[15]

Control Group: Immerse the control group of fruits in a solution of water (and surfactant if

applicable) for the same duration.

Drying: After immersion, remove the fruits from the solution and allow them to air-dry on

racks in a well-ventilated area.[17]

Storage: Store the treated and control fruits under desired post-harvest storage conditions

(e.g., controlled temperature and humidity).

Protocol 4: Evaluation of Aviglycine Hydrochloride
Efficacy
1. Ethylene Production Measurement:

Method: Gas chromatography.

Procedure:

Place individual or a known weight of fruit in an airtight container of a known volume.
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Seal the container and incubate for a specific period (e.g., 1-2 hours) at a constant

temperature.

Withdraw a headspace gas sample using a gas-tight syringe.

Inject the sample into a gas chromatograph equipped with a flame ionization detector

(FID) to quantify ethylene concentration.

Express results as µL of ethylene per kg of fruit per hour.[10]

2. Fruit Firmness Assessment:

Method: Penetrometer or texture analyzer.

Procedure:

Remove a small section of the peel from two opposite sides of the fruit.

Use a penetrometer with a standardized probe to measure the force required to penetrate

the fruit flesh.

Record the firmness in kilograms (kg) or Newtons (N).[6]

3. Soluble Solids Content (SSC) Measurement:

Method: Refractometer.

Procedure:

Extract juice from the fruit tissue.

Place a few drops of the juice onto the prism of a digital or handheld refractometer.

Record the SSC, typically expressed as °Brix.[6]

4. Titratable Acidity (TA) Measurement:

Method: Titration.
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Procedure:

Titrate a known volume of fruit juice with a standardized solution of sodium hydroxide

(e.g., 0.1 N NaOH) to a specific pH endpoint (e.g., pH 8.2).

Calculate the TA based on the volume of NaOH used and express it as a percentage of

the predominant organic acid in the fruit (e.g., malic acid for apples).

5. Color Measurement:

Method: Chromameter or colorimeter.

Procedure:

Measure the color of the fruit skin at designated points.

Record the color values in a standardized color space (e.g., Lab), where L represents

lightness, a* represents the red/green axis, and b* represents the yellow/blue axis. The

hue angle can also be calculated from these values.[15]

6. Starch Pattern Index (SPI):

Method: Iodine-potassium iodide staining (primarily for apples and pears).

Procedure:

Cut the fruit equatorially.

Immerse the cut surface in an iodine-potassium iodide solution.

After a short period, rinse the fruit and visually assess the extent of starch conversion to

sugar based on the staining pattern, using a standardized chart (e.g., 1-8 scale).[6]

Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effects of

aviglycine hydrochloride.
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Caption: General experimental workflow for AVG application and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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